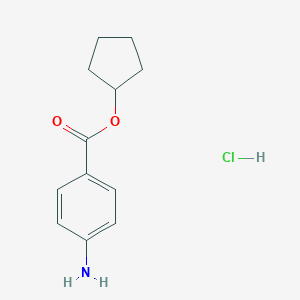

Cyclopentyl 4-aminobenzoate Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Crystal Engineering for Modified Mechanical Properties

Cyclopentyl 4-aminobenzoate hydrochloride plays a role in crystal engineering, particularly in modifying the mechanical properties of pharmaceutical crystals. For instance, voriconazole crystals, which are soft and problematic during compaction, have been modified using cocrystals and salts with hydrochloric acid, among others. These modifications, such as the formation of hydrochloride salt, result in harder solids, beneficial for tablet formulation and drug development (Sanphui, Mishra, Ramamurty, & Desiraju, 2015).

2. Preparation of p-Aminobenzoyl Plasminogen Streptokinase Activator Complex

Amidinophenyl-4'-aminobenzoate hydrochloride was used as a chemical modification agent in the preparation of a p-aminobenzoyl plasminogen streptokinase activator complex. This method showed advantages in terms of higher recovery and purity of the product, suggesting its utility in biochemical preparations (Fang, 2003).

3. Synthesis of Medichine for Resistance to Old Age Dementia Disease

Starting from o-aminobenzoic acid and cyclohexanone, hydrochloride tertraline, a potential treatment for age-related dementia, was synthesized. This process indicated a stable technology with simple operations, highlighting the chemical's potential in synthesizing compounds for treating cognitive disorders (Jia-min, 2006).

4. Development of Conformationally Constrained Analogs of Amino Acids

This compound is also involved in the stereoselective synthesis of amino acids analogs. For example, it aided in the synthesis of 4-amino-3-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4-carboxylic acid, showing potential for developing biologically active compounds (Conti et al., 2007).

5. Study on Cyclization of Aminobenzoic Acid

The cyclization of 4-methylaminobenzoic acid using dichlorotriphenylphosphorane demonstrated the effective formation of cyclized aromatic amides with this compound. This study provided insights into the synthesis of complex organic compounds (Azumaya, Okamoto, Imabeppu, & Takayanagi, 2003).

6. Influence on Ester Hydrolysis Catalyzed by Cyclodextrins

Studies have shown that this compound influences the hydrolysis of various esters in the presence of cyclodextrins. This research has implications for understanding chemical reactions and their applications in pharmaceuticals (Chin, Chung, & Lach, 1968).

7. Kinetics and Mechanism of Hydrolysis in Alkaline Solutions

The compound has been used to study the kinetics and mechanism of hydrolysis of cyclopentolate hydrochloride, revealing insights into the degradation process of similar compounds under varying conditions (Roy, 1995).

Safety and Hazards

Cyclopentyl 4-aminobenzoate Hydrochloride may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . It’s also important to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapours/spray .

Orientations Futures

Mécanisme D'action

Target of Action

Cyclopentyl 4-aminobenzoate Hydrochloride, like other compounds having a 4-aminobenzoate structure, is likely to interact with several targets. These targets could include acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus . The role of these targets varies, but they are generally involved in critical biological processes such as neurotransmission, inflammation, fatty acid transport, and viral replication.

Mode of Action

It’s likely that the compound binds to these targets and inhibits their function . This inhibition could result in changes in the cellular environment, leading to the observed biological activities.

Biochemical Pathways

For instance, inhibition of acetylcholine esterase could affect cholinergic neurotransmission, while inhibition of cyclooxygenase could impact prostaglandin synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential range of targets. These effects could include changes in neurotransmission, inflammation, fatty acid transport, and viral replication .

Action Environment

Environmental factors could influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds could affect the compound’s stability and its interaction with its targets .

Propriétés

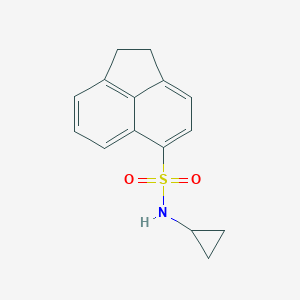

IUPAC Name |

cyclopentyl 4-aminobenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-10-7-5-9(6-8-10)12(14)15-11-3-1-2-4-11;/h5-8,11H,1-4,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVBLRYWPXCXMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424234 |

Source

|

| Record name | Cyclopentyl 4-aminobenzoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37005-75-7 |

Source

|

| Record name | Cyclopentyl 4-aminobenzoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Adamantyloxy)ethyl]methylamine](/img/structure/B499909.png)

![6-Methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B499911.png)

![N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinolin-2-yl)phenyl]acetamide](/img/structure/B499913.png)

![N-[2-(2-phenylacetyl)phenyl]-2-furamide](/img/structure/B499918.png)

![1'-{[4-(Acetylamino)phenyl]sulfonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499920.png)

![2-(Isopentyloxy)-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B499922.png)

![N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]benzamide](/img/structure/B499924.png)

![Methyl 2-({[4-amino-6-(4-toluidino)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B499928.png)

![N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B499930.png)

![N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B499931.png)